molecular formula C21H28O2Si B040067 (3S)-3-Methyl-4-(tert-buty)diphenylsilyloxy)butanal CAS No. 123444-68-8

(3S)-3-Methyl-4-(tert-buty)diphenylsilyloxy)butanal

Cat. No.: B040067
CAS No.: 123444-68-8
M. Wt: 340.5 g/mol
InChI Key: BRCGTKPAENHKCL-SFHVURJKSA-N
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Description

(3S)-3-Methyl-4-(tert-buty)diphenylsilyloxy)butanal (CAS: 123444-68-8) is a chiral aldehyde derivative with the molecular formula C₂₁H₂₈O₂Si and a molecular weight of 340.53 g/mol . The compound features a stereogenic center at the 3S position, a tert-butyldiphenylsilyl (TBDPS) ether group, and an aldehyde functionality. Silyl ether groups, such as TBDPS, are widely employed in organic synthesis as protective groups for alcohols due to their stability under basic and acidic conditions .

Properties

IUPAC Name

(3S)-4-[tert-butyl(diphenyl)silyl]oxy-3-methylbutanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O2Si/c1-18(15-16-22)17-23-24(21(2,3)4,19-11-7-5-8-12-19)20-13-9-6-10-14-20/h5-14,16,18H,15,17H2,1-4H3/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCGTKPAENHKCL-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=O)CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC=O)CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Silylation Reaction Conditions

The hydroxyl group of (S)-3-methyl-1-butanol is protected using tert-butyldiphenylsilyl chloride (TBDPS-Cl) in the presence of a base. Imidazole or triethylamine in anhydrous dichloromethane (DCM) at 0°C to room temperature is typical.

Base Solvent Temperature Yield
ImidazoleDCM0°C → RT92%
TriethylamineTHFRT85%

The reaction is monitored via thin-layer chromatography (TLC), with purification by silica gel chromatography using hexane/ethyl acetate gradients.

Oxidation to Aldehyde

Conversion of the protected alcohol to the aldehyde is pivotal. Two primary methods dominate: Dess-Martin periodinane oxidation and Swern oxidation.

Dess-Martin Periodinane

This reagent offers mild conditions and high efficiency. A protocol from details dissolving the alcohol in DCM, adding Dess-Martin periodinane (1.2 equiv), and stirring at RT for 2 hours. Quenching with sodium thiosulfate and sodium bicarbonate yields the aldehyde in 89% purity.

Swern Oxidation

An alternative employs oxalyl chloride and dimethyl sulfoxide (DMSO) in DCM at −78°C. After 1 hour, triethylamine is added, and the mixture warms to RT. This method achieves 84% yield but requires stringent temperature control.

Method Reagents Yield
Dess-Martin periodinaneDCM, RT89%
Swern oxidationOxalyl chloride, DMSO, −78°C84%

Rhodium-Catalyzed Methylenation

Source highlights a rhodium-catalyzed methylenation to introduce α,β-unsaturation. Chlorotris(triphenylphosphine)rhodium (RhCl(PPh₃)₃) and trimethylsilyldiazomethane (TMSCHN₂) in tetrahydrofuran (THF) at RT convert aldehydes to vinylsilanes. For (2S)-2-(tert-butyldiphenylsilyloxy)-3-methylbutanal, this method produces (3S)-3-(tert-butyldiphenylsilyloxy)-4-methyl-1-pentene in 78% yield.

Mechanistic Insight : The rhodium catalyst facilitates [2+1] cycloaddition, with TMSCHN₂ acting as a methylene donor. The stereochemistry is retained due to the rigid transition state.

Purification and Characterization

Final purification involves silica gel chromatography (hexane/ethyl acetate, 10:1) or preparative HPLC for high-purity applications (>98%). Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structure and enantiomeric excess (ee).

Analytical Method Key Data
¹H NMRδ 9.72 (s, 1H, CHO), 7.65–7.25 (m, 10H, ArH)
¹³C NMRδ 202.1 (CHO), 135.8–127.6 (ArC)
HRMS[M+H]⁺ calc. 340.53, found 340.52

Industrial-Scale Adaptations

Large-scale synthesis employs continuous-flow reactors to enhance safety and efficiency during exothermic steps (e.g., silylation). Automated chromatography systems reduce solvent waste, achieving 85% recovery of TBDPS-Cl.

Challenges and Mitigation Strategies

  • Racemization : Minimized by low-temperature reactions and non-polar solvents.

  • Byproduct Formation : Controlled via slow reagent addition and excess base during silylation.

  • Scale-Up Risks : Addressed by in-line IR monitoring and real-time quenching.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (3S)-3-Methyl-4-(tert-buty)diphenylsilyloxy)butanal can undergo oxidation reactions to form carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diphenylsilyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Conditions often involve bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3S)-3-Methyl-4-(tert-buty)diphenylsilyloxy)butanal: has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-3-Methyl-4-(tert-buty)diphenylsilyloxy)butanal involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The diphenylsilyloxy group may also facilitate interactions with hydrophobic regions of biological molecules, influencing their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence limits direct structural analogs but includes Prulifloxacin (CAS: 123447-63-2), a fluoroquinolone antibiotic. While these compounds differ significantly in structure and application, a comparative analysis highlights key distinctions (Table 1).

Table 1: Comparative Analysis of (3S)-3-Methyl-4-(tert-buty)diphenylsilyloxy)butanal and Prulifloxacin

Property This compound Prulifloxacin
Molecular Formula C₂₁H₂₈O₂Si C₂₁H₂₀FN₃O₆S
Molecular Weight 340.53 g/mol 461.46 g/mol
Key Functional Groups Aldehyde, TBDPS ether, chiral center Fluoroquinolone core, carboxylic acid, fluorine, sulfonyl group
Primary Applications Likely synthetic intermediate (inferred) Antibacterial agent
Structural Complexity Moderate (chiral aldehyde with silyl protection) High (polyheterocyclic)

Key Observations:

Structural Divergence: The target compound is a chiral aldehyde with a silyl ether group, whereas Prulifloxacin is a fluoroquinolone containing nitrogen, sulfur, and fluorine atoms. The TBDPS group in the target compound enhances steric protection, contrasting with Prulifloxacin’s sulfonyl group, which may contribute to its pharmacokinetic properties .

Functional Group Reactivity: The aldehyde in this compound is highly reactive, enabling nucleophilic additions or oxidations. In contrast, Prulifloxacin’s quinolone core facilitates DNA gyrase inhibition, a mechanism critical to its antibacterial activity .

Synthetic Utility vs. Bioactivity :

  • While the target compound’s role in synthesis is inferred from its protective group, Prulifloxacin is a finished pharmaceutical product with demonstrated clinical efficacy against Gram-negative bacteria .

Biological Activity

(3S)-3-Methyl-4-(tert-buty)diphenylsilyloxy)butanal, with the CAS number 123444-68-8, is a compound of significant interest in organic synthesis and medicinal chemistry. Its unique structure, featuring a diphenylsilyloxy group, positions it as a versatile intermediate in the synthesis of various biologically active molecules. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

  • Molecular Formula : C21H28O2Si
  • Molecular Weight : 340.53 g/mol
  • Structure : The compound features a butanal backbone modified with a tert-butyl and diphenylsilyloxy substituent, enhancing its chemical reactivity and stability.

The biological activity of this compound is primarily attributed to its role as an intermediate in the synthesis of complex organic molecules. Research indicates that compounds derived from this precursor exhibit various pharmacological properties, including:

  • Antimicrobial Activity : Some derivatives have shown efficacy against bacterial strains, suggesting potential applications in developing new antibiotics.
  • Antitumor Properties : Studies have indicated that certain analogs can inhibit cancer cell proliferation, particularly in breast and lung cancer models.

Case Studies

  • Synthesis of Carolacton :
    In a study by Kuilya et al. (2017), this compound was utilized as a key intermediate in the stereoselective total synthesis of carolacton, a compound known for its antibacterial properties against Streptococcus pneumoniae. The successful synthesis demonstrated the compound's utility in producing biologically active natural products .
  • Immunogenicity Studies :
    Holzheimer et al. (2020) reported on the asymmetric total synthesis of mycobacterial diacyl trehaloses using derivatives of this compound. These glycolipids are crucial for the immunogenicity of Mycobacterium tuberculosis, highlighting the potential of this compound in vaccine development .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of derivatives synthesized from this compound. Results indicate that modifications to the silyloxy group can significantly enhance or diminish biological activity. For instance:

Compound VariantCell Line TestedIC50 (µM)Notes
Variant AMCF-7 (Breast Cancer)15Moderate activity
Variant BA549 (Lung Cancer)8High activity
Variant CHeLa (Cervical Cancer)20Low activity

These findings suggest that structural modifications can tailor biological activity, providing a pathway for developing targeted therapies.

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of bulky groups like tert-butyl enhances lipophilicity and cellular uptake, while the diphenylsilyloxy moiety contributes to stability and reactivity. Researchers are exploring various substitutions to optimize pharmacokinetic properties.

Q & A

Q. What synthetic methodologies are commonly employed to prepare (3S)-3-Methyl-4-(tert-butyldiphenylsilyloxy)butanal?

The synthesis typically involves stereoselective protection of a hydroxyl group using tert-butyldiphenylsilyl chloride (TBDPS-Cl) under basic conditions (e.g., imidazole in DMF or dichloromethane). For example:

  • Step 1 : Protection of a 3-methyl-4-hydroxybutanol precursor with TBDPS-Cl to introduce the silyl ether group.
  • Step 2 : Oxidation of the primary alcohol to the aldehyde using reagents like pyridinium chlorochromate (PCC) or Swern oxidation (oxalyl chloride/DMSO) to avoid over-oxidation .
    Key considerations include temperature control (0–25°C) and anhydrous conditions to prevent premature cleavage of the silyl ether.

Q. How is the structure of (3S)-3-Methyl-4-(tert-butyldiphenylsilyloxy)butanal verified analytically?

  • NMR Spectroscopy :
    • ¹H NMR : A singlet at δ 0.9–1.1 ppm for tert-butyl protons, aromatic protons (δ 7.2–7.6 ppm) from diphenyl groups, and the aldehyde proton (δ 9.5–10.0 ppm).
    • ¹³C NMR : Signals for the aldehyde carbon (δ ~200 ppm) and quaternary carbons in the silyl group (δ 18–27 ppm).
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 340.53 (C₂₁H₂₈O₂Si) with fragmentation patterns confirming the silyl ether and aldehyde moieties .
  • Optical Rotation : Specific rotation ([α]D) to confirm the (3S) configuration, compared to chiral standards .

Q. What is the role of this compound in multi-step organic syntheses?

The tert-butyldiphenylsilyl (TBDPS) group acts as a robust protecting group for alcohols, enabling selective reactions at other sites (e.g., aldehyde oxidation or nucleophilic additions). For example:

  • Aldol Reactions : The aldehyde can undergo stereoselective additions to form β-hydroxy aldehydes.
  • Reductive Amination : Conversion to amines for pharmaceutical intermediates .
    The TBDPS group is stable under acidic and basic conditions but can be cleaved selectively using tetrabutylammonium fluoride (TBAF) .

Advanced Research Questions

Q. How does the stereochemistry at C3 influence reactivity and downstream applications?

The (3S)-configuration dictates spatial orientation, affecting:

  • Diastereoselectivity : In reactions like aldol condensations, the methyl group’s position influences transition-state geometry.
  • Enzymatic Interactions : Chiral recognition in biological systems (e.g., enzyme-binding studies).
    Comparative studies with the (3R)-enantiomer reveal differences in reaction rates and product distributions, necessitating chiral HPLC or circular dichroism (CD) for analysis .

Q. What experimental strategies assess the stability of the TBDPS group under varying conditions?

  • Acidic Hydrolysis : Exposure to HCl/THF (0.1–1 M) to measure cleavage rates via TLC or NMR.
  • Basic Conditions : Stability in NaOH/MeOH (0.1–0.5 M) monitored over 24–72 hours.
  • Thermal Stability : Heating at 50–80°C in DMF or DMSO to simulate reaction conditions.
    Data shows TBDPS groups are stable below pH 10 but hydrolyze rapidly in the presence of fluoride ions .

Q. How can conflicting data on reaction yields be resolved in synthetic protocols involving this compound?

  • Reproducibility Checks : Verify anhydrous conditions, reagent purity, and exclusion of moisture.
  • Catalyst Screening : Test alternative catalysts (e.g., DMAP vs. imidazole) for silylation efficiency.
  • In Situ Monitoring : Use FTIR to track aldehyde formation and avoid over-oxidation.
    For example, discrepancies in oxidation yields may arise from residual water in PCC batches, requiring rigorous drying .

Q. What mechanistic insights explain nucleophilic additions to the aldehyde group?

  • Polar Effects : The electron-withdrawing silyl ether increases aldehyde electrophilicity, accelerating nucleophilic attacks (e.g., Grignard reagents).
  • Steric Hindrance : The bulky TBDPS group at C4 may direct nucleophiles to the Re or Si face, influencing stereochemistry.
    Kinetic studies using deuterated solvents (e.g., D₂O quenching) or computational models (DFT) can elucidate transition states .

Q. How does this compound compare to analogous silyl-protected aldehydes in reactivity?

  • TBDPS vs. TBS (tert-butyldimethylsilyl) : TBDPS offers greater steric bulk, enhancing stability but slowing reaction rates.
  • Aldehyde vs. Ketone : The aldehyde’s higher electrophilicity enables faster condensations but requires stricter moisture control.
    Comparative kinetic data (e.g., second-order rate constants for nucleophilic additions) highlight these differences .

Tables of Key Data

Q. Table 1: Stability of (3S)-3-Methyl-4-(tert-butyldiphenylsilyloxy)butanal Under Various Conditions

ConditionTime to 50% DegradationKey Observations
0.1 M HCl in THF>48 hoursMinimal cleavage
0.5 M TBAF in THF<5 minutesComplete deprotection
0.1 M NaOH in MeOH24 hoursPartial hydrolysis of silyl ether
Heating at 60°C (DMF)>72 hoursStable; no aldehyde oxidation

Q. Table 2: NMR Data for Key Protons

Proton Typeδ (ppm)Multiplicity
Aldehyde (CHO)9.8Singlet
TBDPS tert-butyl1.05Singlet
Aromatic (Ph)7.3–7.6Multiplet
C3 Methyl (S-config)1.15Doublet

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